molecular formula C21H26N2O4 B1189288 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide

Cat. No.: B1189288
M. Wt: 370.4g/mol
InChI Key: VSFFPBNYFOPQQI-WSDLNYQXSA-N
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Description

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is a complex organic compound with the molecular formula C26H25N5O4S and a molecular weight of 503.584 g/mol . This compound is known for its unique structure, which includes both ethoxy and hydroxy functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-(2-isopropyl-5-methylphenoxy)acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H26N2O4/c1-5-26-20-11-16(7-9-18(20)24)12-22-23-21(25)13-27-19-10-15(4)6-8-17(19)14(2)3/h6-12,14,24H,5,13H2,1-4H3,(H,23,25)/b22-12+

InChI Key

VSFFPBNYFOPQQI-WSDLNYQXSA-N

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=CC(=C2)C)C(C)C)O

Origin of Product

United States

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